

A Spectroscopic Guide to Differentiating Isothiazole Regioisomers

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| Compound of Interest | | |
|----------------------|------------------------------|-----------|
| Compound Name: | Ethyl 3-methylisothiazole-4- | |
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For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount.[1] Isothiazoles, a class of five-membered aromatic heterocycles containing sulfur and nitrogen, are significant scaffolds in pharmaceuticals and agrochemicals.[1] The specific positioning of substituents on the isothiazole ring can dramatically influence the molecule's biological activity, making the unambiguous identification of regioisomers a critical step in chemical synthesis and drug discovery.

This guide provides a comprehensive spectroscopic comparison of isothiazole regioisomers, using 3-methylisothiazole, 4-methylisothiazole, and 5-methylisothiazole as illustrative examples. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we present key data and methodologies to confidently distinguish between these closely related structures.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-, 4-, and 5-methylisothiazole, providing a quantitative basis for their differentiation.

Table 1: ${}^{1}H$ NMR Chemical Shifts (δ) in ppm[1]



| Compound | H-3 | H-4 | H-5 | -СН₃ |
|--|----------|----------|----------|----------|
| Isothiazole (reference) | 8.72 | 7.26 | 8.54 | - |
| 3- Methylisothiazole | - | 7.08 (d) | 8.41 (d) | 2.51 (s) |
| 4- Methylisothiazole | 8.51 (s) | - | 8.35 (s) | 2.23 (s) |
| 5- Methylisothiazole | 8.45 (d) | 6.95 (d) | - | 2.47 (s) |
| Note: s = singlet, d = doublet. Data for the parent isothiazole is provided for reference.[1] | | | | |

Table 2: ^{13}C NMR Chemical Shifts (δ) in ppm[1]

| Compound | C-3 | C-4 | C-5 | -СН₃ |
|-------------------------|-------|-------|-------|------|
| 3- Methylisothiazole | 158.1 | 123.5 | 148.9 | 18.7 |
| 4- Methylisothiazole | 151.8 | 134.2 | 148.5 | 12.1 |
| 5- Methylisothiazole | 156.4 | 125.1 | 159.8 | 12.5 |

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)



| Compound | C-H stretch (aromatic) | C=C/C=N stretch | Ring vibrations |
|---------------------|---------------------------|-----------------|------------------|
| 3-Methylisothiazole | ~3100-3000 | ~1600-1450 | ~1400, 1300, 800 |
| 4-Methylisothiazole | ~3100-3000 | ~1600-1450 | ~1450, 1250, 850 |
| 5-Methylisothiazole | ~3100-3000 | ~1600-1450 | ~1500, 1350, 750 |

Note: These are approximate ranges and key distinguishing peaks. Actual values can vary slightly.

Table 4: Mass Spectrometry (MS) Data

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
|---------------------|---------------------|-------------------------|
| 3-Methylisothiazole | 99 | 72, 58, 45 |
| 4-Methylisothiazole | 99 | 72, 59, 45 |
| 5-Methylisothiazole | 99 | 72, 58, 45 |

Note: While the molecular ion is the same, the relative abundances of fragment ions can aid in differentiation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 300 MHz spectrometer.[1] A
standard pulse sequence was utilized with a spectral width of 15 ppm, an acquisition time of
4 seconds, and a relaxation delay of 1 second. For each spectrum, 16 scans were



accumulated.[1] Samples were dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were obtained on the same 300 MHz spectrometer, operating at a frequency of 75 MHz.[1] A proton-decoupled pulse sequence was employed with a spectral width of 200 ppm.[1] To ensure accurate integration, especially for quaternary carbons, a longer relaxation delay of 5 seconds was used. Approximately 1024 scans were averaged for each spectrum.[1]

Infrared (IR) Spectroscopy

The IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1] A thin film of the neat liquid sample was prepared by placing a small drop between two sodium chloride (NaCl) plates.[1] The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1] A background spectrum of the clean NaCl plates was recorded and automatically subtracted from the sample spectrum.[1]

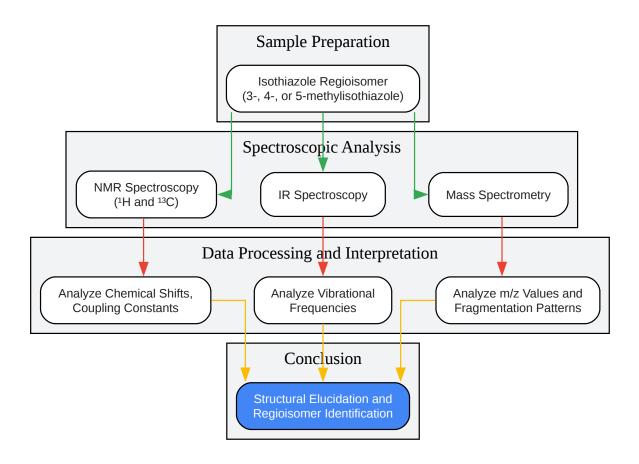
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was conducted on a quadrupole mass spectrometer.[1] The sample was introduced into the ion source using a direct insertion probe. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was scanned over a range of 10-200 amu.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of isothiazole regioisomers.





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Caption: Workflow for the spectroscopic analysis and differentiation of isothiazole regioisomers.

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References

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